- Composite Tetraheteroarylenes and Related Higher Cyclic Oligomers of Heteroarenes Produced by Palladium-Catalyzed Direct Coupling, Bulletin of the Chemical Society of Japan, 2019, 92(12), 2030-2037

Cas no 92629-11-3 (5-bromo-2-phenyl-1,3-oxazole)

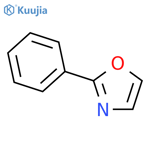

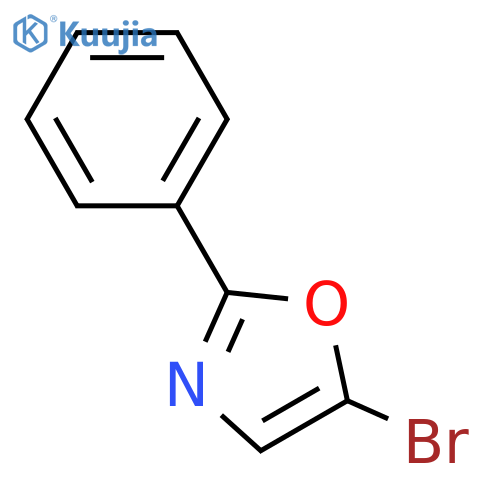

5-bromo-2-phenyl-1,3-oxazole structure

Nome del prodotto:5-bromo-2-phenyl-1,3-oxazole

Numero CAS:92629-11-3

MF:C9H6BrNO

MW:224.054041385651

MDL:MFCD00466256

CID:802979

5-bromo-2-phenyl-1,3-oxazole Proprietà chimiche e fisiche

Nomi e identificatori

-

- 5-Bromo-2-phenyloxazole

- 1-(4-IODOPHENYL)PYRROLE

- 5-bromo-2-phenyl-1,3-oxazole

- Oxazole,5-bromo-2-phenyl-

- OXAZOLE,5-BROMO-2-PHENYL

- Oxazole, 5-bromo-2-phenyl-

- 2-Phenyl-5-bromooxazole

- 5-bromo-2-phenyl-Oxazole

- MSXVETKZQOUBNB-UHFFFAOYSA-N

- BCP23313

- CB0136

- FCH1322038

- SY104153

- AB1010315

- AX8102830

- Y6510

- ST24044455

- 5-Bromo-2-phenyloxazole (ACI)

-

- MDL: MFCD00466256

- Inchi: 1S/C9H6BrNO/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H

- Chiave InChI: MSXVETKZQOUBNB-UHFFFAOYSA-N

- Sorrisi: BrC1=CN=C(C2C=CC=CC=2)O1

Proprietà calcolate

- Massa esatta: 222.96300

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 12

- Conta legami ruotabili: 1

- Complessità: 148

- Superficie polare topologica: 26

Proprietà sperimentali

- Densità: 1.524±0.06 g/cm3 (20 ºC 760 Torr),

- Punto di fusione: 60-65°C

- Punto di ebollizione: 308.3°C at 760 mmHg

- Solubilità: Molto leggermente solubile (0,11 g/l) (25°C),

- PSA: 26.03000

- LogP: 3.10410

5-bromo-2-phenyl-1,3-oxazole Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302-H315-H319-H332-H335

- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Condizioni di conservazione:Inert atmosphere,2-8°C

5-bromo-2-phenyl-1,3-oxazole Dati doganali

- CODICE SA:2934999090

- Dati doganali:

Codice doganale cinese:

2934999090Panoramica:

293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

5-bromo-2-phenyl-1,3-oxazole Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | B997438-500mg |

5-Bromo-2-phenyloxazole |

92629-11-3 | 500mg |

$ 259.00 | 2023-04-18 | ||

| Chemenu | CM191137-1g |

5-Bromo-2-phenyloxazole |

92629-11-3 | 97% | 1g |

$163 | 2021-08-05 | |

| abcr | AB435953-250 mg |

5-Bromo-2-phenyloxazole, 95%; . |

92629-11-3 | 95% | 250MG |

€98.50 | 2023-07-18 | |

| abcr | AB435953-5 g |

5-Bromo-2-phenyloxazole, 95%; . |

92629-11-3 | 95% | 5g |

€809.80 | 2023-07-18 | |

| TRC | B997438-10mg |

5-Bromo-2-phenyloxazole |

92629-11-3 | 10mg |

45.00 | 2021-08-15 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BQ223-50mg |

5-bromo-2-phenyl-1,3-oxazole |

92629-11-3 | 97% | 50mg |

143.0CNY | 2021-07-13 | |

| TRC | B997438-50mg |

5-Bromo-2-phenyloxazole |

92629-11-3 | 50mg |

110.00 | 2021-08-15 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BQ223-100mg |

5-bromo-2-phenyl-1,3-oxazole |

92629-11-3 | 97% | 100mg |

312CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BQ223-1g |

5-bromo-2-phenyl-1,3-oxazole |

92629-11-3 | 97% | 1g |

1256.0CNY | 2021-07-13 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BQ223-250mg |

5-bromo-2-phenyl-1,3-oxazole |

92629-11-3 | 97% | 250mg |

661CNY | 2021-05-08 |

5-bromo-2-phenyl-1,3-oxazole Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; overnight, reflux

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 22 h, rt → 80 °C

Riferimento

- Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines, Journal of the American Chemical Society, 2023, 145(6), 3323-3329

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Azobisisobutyronitrile , N-Bromosuccinimide Solvents: Carbon tetrachloride ; 1 h, reflux; reflux → rt

Riferimento

- Preparation of 5-substituted oxazoles by using oxazol-5-ylboronic acids, Japan, , ,

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Azobisisobutyronitrile , N-Bromosuccinimide Solvents: Carbon tetrachloride

Riferimento

- Synthesis of 2-aryl- and 5-alkyl-2-aryloxazoles from 2-aryl-5-bromooxazoles, Synthesis, 1989, (11), 873-4

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 40 min, -78 °C

1.2 Reagents: 1,2-Dibromoethane ; -78 °C; overnight, -78 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: 1,2-Dibromoethane ; -78 °C; overnight, -78 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water

Riferimento

- Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki-Miyaura Reactions of Bromooxazole Building Blocks, European Journal of Organic Chemistry, 2019, 2019(18), 2884-2898

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 2 h, rt → 85 °C

Riferimento

- Preparation of heterocyclic compounds as delta-5 desaturase inhibitors and methods of use, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione

Riferimento

- Competing Pathways in the Azomethine Ylide Route to Indoloquinones: An Improved Procedure for the Generation of a Transient 4-Oxazoline from the Oxazolium Salt, Journal of Organic Chemistry, 1997, 62(14), 4763-4769

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide

Riferimento

- Versatile Photochemical Reactivity of Diverse Substituted 2-, 4- and 5-(o-Vinylstyryl)oxazoles, European Journal of Organic Chemistry, 2018, 2018(4), 515-524

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Bromine

Riferimento

- Synthesis and electrophilic substitution reactions of 2-phenyloxazole, Khimiya Geterotsiklicheskikh Soedinenii, 1984, (7), 881-4

5-bromo-2-phenyl-1,3-oxazole Raw materials

5-bromo-2-phenyl-1,3-oxazole Preparation Products

5-bromo-2-phenyl-1,3-oxazole Letteratura correlata

-

Kenneth J. Broadley,Maxime G. P. Buffat,Erica Burnell,Robin H. Davies,Xavier Moreau,Stephen Snee,Eric J. Thomas Org. Biomol. Chem. 2016 14 2057

-

Michael Schnürch,Markus Spina,Ather Farooq Khan,Marko D. Mihovilovic,Peter Stanetty Chem. Soc. Rev. 2007 36 1046

92629-11-3 (5-bromo-2-phenyl-1,3-oxazole) Prodotti correlati

- 2089505-80-4(4-2-(4-fluorophenyl)ethenylpiperidine)

- 1971007-90-5(MMB-FUBICA)

- 2172505-28-9(2-(methoxymethyl)-5-propyloxolane-3-carboxylic acid)

- 1368890-59-8(1-methyl-2-4-(propan-2-yloxy)phenylpiperazine)

- 332118-07-7(4-(6-chloro-4-phenylquinazolin-2-yl)amino-N-(2,6-dimethylphenyl)benzamide)

- 1019491-36-1(N-(butan-2-yl)-5-fluoro-2-methylaniline)

- 2870652-44-9(1,3-Pyrrolidinedicarboxylic acid, 3-ethynyl-, 1-(phenylmethyl) ester )

- 565-71-9(DL-Isoserine)

- 1082806-61-8(3-(2H-1,3-benzodioxol-5-yl)pyrrolidine)

- 2386171-68-0(Benzene, 5-bromo-1-ethoxy-3-fluoro-2-methoxy-)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:92629-11-3)5-bromo-2-phenyl-1,3-oxazole

Purezza:99%/99%

Quantità:5g/25g

Prezzo ($):370.0/1802.0